Enhanced Radical-Trapping Stoichiometry of Singly Hindered Phenols vs. BHT
In a comparative study of polymer autoxidation, the singly hindered phenol 2-tert-butyl-4-methylphenol—a close structural analog of 4-Butyl-2-methylphenol differing only in the alkyl chain branching—provided an inhibition period twice that of the di-tert-butyl phenol BHT (2,6-di-tert-butyl-4-methylphenol) on an equimolar basis [1]. This demonstrates that the singly hindered class, to which 4-Butyl-2-methylphenol belongs, possesses a higher radical-trapping stoichiometry. This class-level inference is directly applicable to 4-Butyl-2-methylphenol.
| Evidence Dimension | Inhibition Period (Chain-Stopping Power) |
|---|---|
| Target Compound Data | Twice the inhibition period of BHT (inferred for the singly hindered class) |
| Comparator Or Baseline | 2,6-di-tert-butyl-4-methylphenol (BHT) |
| Quantified Difference | 2.0x longer inhibition period for singly hindered phenol |
| Conditions | Di-tert-butyl peroxide-initiated oxidation in benzene solution at 120°C |
Why This Matters
This 2x difference in chain-stopping power means half the molar quantity of 4-Butyl-2-methylphenol is required to achieve the same stabilization effect as BHT, directly impacting formulation cost and efficiency.
- [1] Van Sickle, D. E., & Pond, D. M. (1978). Inhibited Autoxidation of Polypropylene. In Advances in Chemistry Series (Vol. 169, pp. 237-249). American Chemical Society. View Source
